![molecular formula C14H17N3 B1478709 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2098057-60-2](/img/structure/B1478709.png)
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound you’re asking about contains a tetrahydropyridine ring. Tetrahydropyridines are heterocycles with the formula C5H9N . They are mainly of theoretical interest, and many substituted tetrahydropyridines are known .
Synthesis Analysis
Tetrahydropyridines can be synthesized through several methods. One method involves the partial reduction of pyridinium salts to give N-alkyltetrahydropyridines . Another method involves a modified Ireland-Claisen rearrangement that leads to tetrahydropyridines via a silyl ketene acetal intermediate .Molecular Structure Analysis
The molecular structure of 1,2,3,6-tetrahydropyridine, a component of your compound, is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
- 1,2,3,6-Tetrahydropyridine (THP) exists as one of the structural isomers of tetrahydropyridines. It can be synthesized through various methods, including reactions with substituted pyridines in acetone .
- The compound’s chemical formula is C~5~H~9~N , and it has a molecular weight of 83.13 g/mol .
- The introduction of varied substituents onto the THP ring system significantly impacts their pharmacological properties .
- Some THP-containing compounds are used in neurological medicine. For instance:
- It has been studied in retinal ganglion cells, contributing to our understanding of inner retinal inhibition .
Synthesis and Structure
Pharmacology and Biological Activity
Cancer Research
Neurological Applications
GABA Receptor Modulation
Drug Discovery and Design
properties
IUPAC Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-10-13(11-5-8-15-9-6-11)12-4-3-7-16-14(12)17/h3-5,7,10,15H,2,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLMASGYYMJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C3=CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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